BENGHE Foundational & Exploratory

Check Availability & Pricing

Imanixil (SAR088): A Novel Inhibitor of PIP5K2B
for Potential Diabetes Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Imanixil

Cat. No.: B1671735

Imanixil (SARO088) is a novel, orally available small molecule inhibitor of Phosphatidylinositol-5-
Phosphate 4-Kinase, Type II, Beta (PIP5K2B), an enzyme linked to the pathogenesis of
obesity, insulin resistance, and diabetes.[1] This technical guide provides a comprehensive
overview of the discovery, mechanism of action, and preclinical development of Imanixil.

Discovery and In Vitro Characterization

Imanixil was identified through a high-throughput screening process.[1] It is characterized as a
pyrimidine-2,4-diamine compound.[1] Subsequent in vitro studies demonstrated its reasonable
potency, selectivity, and favorable physicochemical properties in both enzymatic and cellular
assays.[1]

Mechanism of Action

Imanixil functions by inhibiting PIP5K2B, a phosphotransferase that plays a role in insulin
signaling pathways.[1] By inhibiting this enzyme, Imanixil is believed to modulate downstream
signaling, ultimately leading to improved glucose homeostasis.
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Caption: Inhibition of PIP5K2B by Imanixil blocks the phosphorylation of PI(5)P to PI(4,5)P2.

Preclinical In Vivo Studies

The efficacy of Imanixil was evaluated in a preclinical animal model of diabetes.

Animal Model: Obese and hyperglycemic male Zucker diabetic fatty (ZDF) rats were used.

Treatment: Imanixil was administered to the ZDF rats.

Duration: The treatment period was 3 weeks.

Primary Endpoint: Blood glucose levels were monitored.

Results: The study found that Imanixil lowered blood glucose levels in the treated rats.
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Caption: Workflow from high-throughput screening to in vivo efficacy testing of Imanixil.

Quantitative Data Summary
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Parameter Value/Observation Model System Reference
Pyrimidine-2,4-
Compound Class o
diamine
) . Reasonable potency Enzymatic and cellular
In Vitro Activity o
and selectivity assays
i ] Lowered blood Male Zucker diabetic
In Vivo Efficacy
glucose levels fatty rats
) Male Zucker diabetic
Treatment Duration 3 weeks

fatty rats

Conclusion

Imanixil (SARO088) is the first-in-class orally available and in vivo active inhibitor of PIP5K2B.
Its ability to lower blood glucose in a preclinical model of diabetes suggests its potential as a
therapeutic agent for insulin resistance and diabetes. Further development and clinical trials

are necessary to establish its safety and efficacy in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. Discovery and pharmacological characterization of a novel small molecule inhibitor of
phosphatidylinositol-5-phosphate 4-kinase, type Il, beta - PubMed [pubmed.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Imanixil (SAR088): A Novel Inhibitor of PIP5K2B for
Potential Diabetes Treatment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671735#discovery-and-development-of-imanixil-
sar088]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b1671735?utm_src=pdf-body
https://www.benchchem.com/product/b1671735?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/24845568/
https://pubmed.ncbi.nlm.nih.gov/24845568/
https://www.benchchem.com/product/b1671735#discovery-and-development-of-imanixil-sar088
https://www.benchchem.com/product/b1671735#discovery-and-development-of-imanixil-sar088
https://www.benchchem.com/product/b1671735#discovery-and-development-of-imanixil-sar088
https://www.benchchem.com/product/b1671735#discovery-and-development-of-imanixil-sar088
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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